2-(4-chlorophenyl)-2H-1,2,3-triazole
Overview
Description
2-(4-chlorophenyl)-2H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” One common method involves the reaction of 4-chlorophenyl azide with an alkyne under copper(I)-catalyzed conditions to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Copper(I) Catalysts: Used in the cycloaddition reaction for the synthesis of the triazole ring.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura coupling.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can have different functional groups attached to the triazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
2-(4-chlorophenyl)-2H-1,2,3-triazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a scaffold for designing drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and functional versatility.
Biological Research: It serves as a probe in biochemical assays and as a ligand in the study of enzyme interactions.
Industrial Chemistry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it often acts by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: The parent compound without the 4-chlorophenyl substitution.
4-Phenyl-1,2,3-triazole: Similar structure but with a phenyl group instead of a chlorophenyl group.
2-(4-bromophenyl)-2H-1,2,3-triazole: Similar structure with a bromine atom instead of chlorine.
Uniqueness
2-(4-chlorophenyl)-2H-1,2,3-triazole is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This substitution can enhance the compound’s binding affinity to biological targets and improve its stability and reactivity in chemical reactions.
Properties
IUPAC Name |
2-(4-chlorophenyl)triazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-1-3-8(4-2-7)12-10-5-6-11-12/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDWKXWSTXLWGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=CC=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501288771 | |
Record name | 2-(4-Chlorophenyl)-2H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501288771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91842-79-4 | |
Record name | 2-(4-Chlorophenyl)-2H-1,2,3-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91842-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorophenyl)-2H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501288771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.